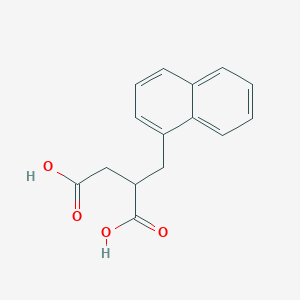

2-(Naphthalen-1-ylmethyl)succinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Naphthalen-1-ylmethyl)succinic acid” is a chemical compound with the molecular formula C15H14O4 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “2-(Naphthalen-1-ylmethyl)succinic acid” is 1S/C15H14O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9H2,(H,16,17)(H,18,19) . This indicates that the molecule consists of a succinic acid group attached to a naphthalene ring via a methylene bridge.Physical And Chemical Properties Analysis

“2-(Naphthalen-1-ylmethyl)succinic acid” is a white to yellow solid . It has a molecular weight of 258.27 .Wissenschaftliche Forschungsanwendungen

Anaerobic Degradation of Hydrocarbons

Anaerobic degradation of hydrocarbons, such as 2-methylnaphthalene, has been demonstrated in sulfate-reducing cultures, leading to the production of naphthylmethyl-succinic acid derivatives. This indicates a potential application of 2-(naphthalen-1-ylmethyl)succinic acid in environmental bioremediation, specifically in the anaerobic degradation processes of polycyclic aromatic hydrocarbons (PAHs) under sulfate-reducing conditions (Annweiler et al., 2000).

Fluorescent Probes for Bioimaging

A novel fluorescent probe for β-amyloids, essential for Alzheimer’s disease diagnosis, was synthesized using a compound structurally related to 2-(naphthalen-1-ylmethyl)succinic acid. This application highlights its role in the development of diagnostic tools for neurodegenerative diseases, demonstrating the potential of naphthylmethyl-succinic acid derivatives in medical imaging and diagnostics (Fa et al., 2015).

Aromatic Polyesters from Biosuccinic Acid

2-(Naphthalen-1-ylmethyl)succinic acid and its derivatives have been utilized in synthesizing aromatic polyesters, showcasing the compound's utility in creating biobased polymers. These polymers have wide-ranging applications, from biodegradable plastics to industrial materials, emphasizing the role of such compounds in advancing sustainable material science (Short et al., 2018).

Anticancer Activity

Derivatives of 2-(naphthalen-1-ylmethyl)succinic acid have been synthesized and evaluated for their anticancer activity, indicating potential therapeutic applications. These compounds have shown promising results against various cancer cell lines, suggesting the importance of naphthylmethyl-succinic acid derivatives in the development of new anticancer agents (Salahuddin et al., 2014).

Regioselective Diboration of Alkynes

The compound has been involved in the synthesis of differentially protected diborons for the regioselective diboration of alkynes, showcasing its role in synthetic chemistry. This application is critical for developing advanced materials and chemicals, underlining the versatility of 2-(naphthalen-1-ylmethyl)succinic acid in facilitating complex chemical reactions (Iwadate & Suginome, 2010).

Wirkmechanismus

Mode of Action

Succinic acid, a related compound, is known to play a crucial role in the krebs cycle, serving as an electron donor in the production of fumaric acid and fadh2 .

Biochemical Pathways

Succinic acid is a key intermediate in the Krebs cycle, a central metabolic pathway involved in energy production .

Pharmacokinetics

The pharmacokinetic properties of 2-(Naphthalen-1-ylmethyl)succinic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Result of Action

Succinic acid has been shown to have protective effects against liver injury, regulating immune balance, inhibiting pro-inflammatory factors, and promoting anti-apoptotic proteins in the liver .

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylmethyl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQHIBLUEJOQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-ylmethyl)succinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2843499.png)

![4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2843500.png)

![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)

![5-Chloro-6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2843504.png)

![1,1-Difluoro-8-azaspiro[4.5]decane](/img/structure/B2843512.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)